molecular formula C15H16BrN B13144983 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine

5-Bromo-2-(4-(tert-butyl)phenyl)pyridine

Cat. No.: B13144983
M. Wt: 290.20 g/mol
InChI Key: WSWFGRYOSGIIQI-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-(tert-butyl)phenyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a tert-butylphenyl group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-(tert-butyl)phenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases like sodium hydride, solvents like DMF, temperatures around 50-80°C.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA), solvents like dichloromethane, room temperature.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like ether, low temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(4-(tert-butyl)phenyl)pyridin-5-amine, while oxidation can produce this compound N-oxide.

Scientific Research Applications

5-Bromo-2-(4-(tert-butyl)phenyl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is employed in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Researchers use it to study the interactions of brominated pyridines with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butylphenyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved vary based on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(4-tert-butylphenyl)pyridine: Similar structure but with the bromine atom at a different position.

    4-Bromo-2-(4-tert-butylphenyl)pyridine: Another positional isomer with different reactivity and properties.

    5-Chloro-2-(4-(tert-butyl)phenyl)pyridine: Chlorine instead of bromine, leading to different chemical behavior.

Uniqueness

5-Bromo-2-(4-(tert-butyl)phenyl)pyridine is unique due to the specific positioning of the bromine atom and the tert-butylphenyl group, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

5-bromo-2-(4-tert-butylphenyl)pyridine

InChI

InChI=1S/C15H16BrN/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(16)10-17-14/h4-10H,1-3H3

InChI Key

WSWFGRYOSGIIQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)Br

Origin of Product

United States

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